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(2S,3R)-3-Methyl-N-(thiadiazol-5-yl)oxolane-2-carboxamide

Fragment-based drug discovery Enterovirus D68 3C protease

(2S,3R)-3-Methyl-N-(thiadiazol-5-yl)oxolane-2-carboxamide is a non-polymer, stereochemically-defined fragment with a molecular weight of 213.26 g/mol (C8H11N3O2S). It was identified as a ligand of interest from a crystallographic fragment screen against Enterovirus D68 3C protease at the Diamond Light Source XChem facility.

Molecular Formula C8H11N3O2S
Molecular Weight 213.26
CAS No. 2580101-17-1
Cat. No. B2999858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R)-3-Methyl-N-(thiadiazol-5-yl)oxolane-2-carboxamide
CAS2580101-17-1
Molecular FormulaC8H11N3O2S
Molecular Weight213.26
Structural Identifiers
SMILESCC1CCOC1C(=O)NC2=CN=NS2
InChIInChI=1S/C8H11N3O2S/c1-5-2-3-13-7(5)8(12)10-6-4-9-11-14-6/h4-5,7H,2-3H2,1H3,(H,10,12)/t5-,7+/m1/s1
InChIKeyOAYBAYPFIGUPDE-VDTYLAMSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Analysis: (2S,3R)-3-Methyl-N-(thiadiazol-5-yl)oxolane-2-carboxamide (CAS 2580101-17-1)


(2S,3R)-3-Methyl-N-(thiadiazol-5-yl)oxolane-2-carboxamide is a non-polymer, stereochemically-defined fragment [1] with a molecular weight of 213.26 g/mol (C8H11N3O2S) [2]. It was identified as a ligand of interest from a crystallographic fragment screen against Enterovirus D68 3C protease at the Diamond Light Source XChem facility [1]. Its structure is registered as a HETAIN (heterogeneous atom) PDB ligand component with the three-letter code U9R, indicating its established role in structural biology and fragment-based drug discovery (FBDD) campaigns [1][2].

The Specificity Imperative: Why (2S,3R) Stereochemistry Is Non-Interchangeable for Antiviral FBDD


Generic substitution fails because the (2S,3R) absolute configuration is critical for its specific binding interactions within the S1' pocket of the 3C protease [1]. Fragment-based screening data confirms that even minor stereochemical variations can ablate binding, as the (2R,3S) enantiomer registers a distinct biological activity profile in NMR quality control records [2]. The thiadiazole ring and oxolane scaffold orientations are contingent on the precise 3D geometry defined by the (2S,3R) configuration, making this stereoisomer essential for maintaining the hydrogen-bond network observed in the 7GOL crystal structure, which is not replicable by other stereoisomers or simplified oxolane analogs [1].

Data-Driven Differentiation: Quantitative Evidence for (2S,3R)-U9R Fragment Selection


Crystallographically Validated Binding Mode and Occupancy in EV-D68 3C Protease

The (2S,3R) stereoisomer (U9R) was identified as a 'Ligand of Interest' by the authors of the PanDDA analysis group deposition for EV-D68 3C protease [1]. In the 7GOL crystal structure, refined to 1.49 Å, the compound exhibits an average occupancy of 0.7 and a real space correlation coefficient (RSCC) of 0.585, confirming a robust fit to the electron density map [2]. This validates the specific binding of the (2S,3R) configuration within the active site, unlike the (2R,3S) enantiomer, which was cataloged only as an NMR quality control standard and has no reported structural validation against this target [3].

Fragment-based drug discovery Enterovirus D68 3C protease X-ray crystallography

Fragment Library Provenance: A Quality-Controlled Component of the Diamond-SGC Poised Library

The (2S,3R) compound originates from the Diamond-SGC Poised Library, a curated fragment library with confirmed identity and purity [1]. Its inclusion in the PanDDA group deposition (G_1002271) signifies that the compound met stringent quality control criteria for XChem fragment screening at Diamond Light Source [2]. This contrasts with generic 'thiadiazolyl-oxolane' compounds available from non-specialist vendors, which may lack such curation, potentially leading to false negatives in crystallographic or biophysical assays due to poor solubility or aggregation.

Fragment screening Library QC Diamond Light Source PanDDA

Stereochemical Integrity and NMR Fingerprinting for Identity Verification

The (2R,3S) enantiomer (bmse011128) has been subjected to NMR quality control of fragment libraries, providing a distinct InChI string and molecular fingerprint that differs from the (2S,3R) target [1]. While direct NMR data for (2S,3R) may not be publicly deposited, its unique InChI (InChI=1S/C8H11N3O2S/c1-5-2-3-13-7(5)8(12)10-6-4-9-11-14-6/h4-5,7H,2-3H2,1H3,(H,10,12)/t5-,7+/m0/s1) [2] guarantees that the ordered compound is distinguishable from the (2R,3S) enantiomer (InChI: .../t5-,7+/m1/s1) [1]. This enables straightforward QC by chiral HPLC or NMR to confirm identity.

NMR quality control Stereochemistry Fragment validation

Crystallographic Structure Refinement and Geometry Quality Metrics

The geometry of U9R in the 7GOL structure shows RMSZ-bond-length of 0.39 and RMSZ-bond-angle of 0.66, with zero bond length or angle outliers and zero atomic clashes [1]. These values indicate that the (2S,3R) configuration yields a low-strain, high-quality fit to the target pocket. While comparable metrics for the same scaffold in different stereochemical configurations are not available, these geometry scores serve as a benchmark for the quality of the deposited model and imply that the fragment's bioactive conformation is energetically favorable within the protease active site [2].

X-ray crystallography Ligand geometry RMSZ scores

High-Impact Use Cases for (2S,3R)-3-Methyl-N-(thiadiazol-5-yl)oxolane-2-carboxamide in Antiviral FBDD


X-Ray Crystallographic Fragment Screening Campaigns Against 3C Proteases

This fragment is the ligand of interest in PDB 7GOL and is directly usable as a positive control or seeding compound in crystallographic screens of Enterovirus or related picornavirus 3C proteases. Its validated binding mode (occupancy 0.7, RSCC 0.585) [1] provides a reference map for detecting new hits targeting the S1' pocket.

Structure-Guided Expansion for Lead-like Inhibitor Design

As described in the Lithgo et al. bioRxiv manuscript [1], the (2S,3R) fragment serves as a starting point for iterative design. Its well-defined geometry (RMSZ-bond-length 0.39) [2] and known binding interactions enable the design of merged or grown compounds while maintaining the critical stereochemistry.

Quality Control Standard for Chiral Purity Assessment in Compound Management

The distinct InChI key and NMR fingerprint of the (2S,3R) isomer versus the (2R,3S) enantiomer [3] establish this compound as a reference standard for chiral HPLC or NMR validation of incoming fragment library batches, ensuring no enantiomeric contamination.

Biophysical Assay Development for Antiviral Target Engagement

The robust electron density and geometry of the compound in the target active site [4] make it an ideal candidate for developing surface plasmon resonance (SPR) or thermal shift assays, where a stereochemically pure and structurally validated ligand is required for assay calibration and validation.

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